2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a piperidine ring, a phenoxy group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Piperidine Derivative Preparation: The piperidine ring is synthesized by reacting 1-propylpiperidine with a suitable reagent to introduce the acetamide functionality.
Coupling Reaction: The phenoxy intermediate is then coupled with the piperidine derivative under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(1-butylpiperidin-4-yl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propionamide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide is unique due to its specific structural features, such as the combination of the phenoxy group, chloro substituent, and piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-8-20-9-6-14(7-10-20)19-17(21)12-22-15-4-5-16(18)13(2)11-15/h4-5,11,14H,3,6-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICUEDZSYBKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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